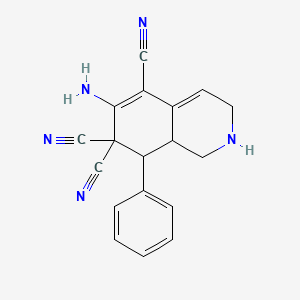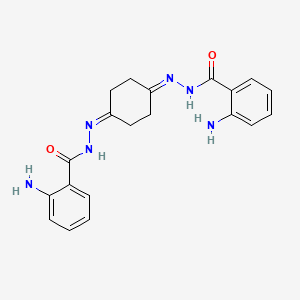![molecular formula C18H25N3O3 B11105322 N-{4-[(1E)-1-{2-[(1-hydroxycyclohexyl)acetyl]hydrazinylidene}ethyl]phenyl}acetamide](/img/structure/B11105322.png)
N-{4-[(1E)-1-{2-[(1-hydroxycyclohexyl)acetyl]hydrazinylidene}ethyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1-{(E)-2-[2-(1-HYDROXYCYCLOHEXYL)ACETYL]HYDRAZONO}ETHYL)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazone functional group, which is known for its versatility in chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-{(E)-2-[2-(1-HYDROXYCYCLOHEXYL)ACETYL]HYDRAZONO}ETHYL)PHENYL]ACETAMIDE typically involves the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 1-hydroxycyclohexylacetyl hydrazine with an appropriate aldehyde or ketone under acidic or basic conditions to form the hydrazone intermediate.
Coupling with the phenylacetic acid derivative: The hydrazone intermediate is then coupled with a phenylacetic acid derivative under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-{(E)-2-[2-(1-HYDROXYCYCLOHEXYL)ACETYL]HYDRAZONO}ETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling agents: EDCI, DCC.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(1-{(E)-2-[2-(1-HYDROXYCYCLOHEXYL)ACETYL]HYDRAZONO}ETHYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(1-{(E)-2-[2-(1-HYDROXYCYCLOHEXYL)ACETYL]HYDRAZONO}ETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The hydrazone functional group can form covalent bonds with nucleophilic sites in biological molecules, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-[4-(1-{(E)-2-[2-(1-HYDROXYCYCLOHEXYL)ACETYL]HYDRAZONO}ETHYL)PHENYL]ACETAMIDE: Unique due to its specific hydrazone and phenylacetic acid moieties.
N-[4-(1-{(E)-2-[2-(1-HYDROXYCYCLOHEXYL)ACETYL]HYDRAZONO}ETHYL)PHENYL]PROPIONAMIDE: Similar structure but with a propionamide group instead of an acetamide group.
N-[4-(1-{(E)-2-[2-(1-HYDROXYCYCLOHEXYL)ACETYL]HYDRAZONO}ETHYL)PHENYL]BUTYRAMIDE: Similar structure but with a butyramide group instead of an acetamide group.
Uniqueness
N-[4-(1-{(E)-2-[2-(1-HYDROXYCYCLOHEXYL)ACETYL]HYDRAZONO}ETHYL)PHENYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C18H25N3O3 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-acetamidophenyl)ethylideneamino]-2-(1-hydroxycyclohexyl)acetamide |
InChI |
InChI=1S/C18H25N3O3/c1-13(15-6-8-16(9-7-15)19-14(2)22)20-21-17(23)12-18(24)10-4-3-5-11-18/h6-9,24H,3-5,10-12H2,1-2H3,(H,19,22)(H,21,23)/b20-13+ |
InChI Key |
FNCZCINTMFLVOD-DEDYPNTBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1(CCCCC1)O)/C2=CC=C(C=C2)NC(=O)C |
Canonical SMILES |
CC(=NNC(=O)CC1(CCCCC1)O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8Z)-4-methyl-8-[2-(4-methylphenyl)hydrazinylidene]-2H-furo[2,3-h]chromene-2,9(8H)-dione](/img/structure/B11105244.png)

![1-{5-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-4-[4-(morpholin-4-yl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B11105269.png)
![3-benzyl-5,5-dimethyl-4-[(Z)-(4-nitrobenzylidene)(oxido)-lambda~5~-azanyl]-1,3-thiazolidine-2-thione](/img/structure/B11105272.png)
![3-(Hydroxy{2-[(trimethylsilyl)oxy]cyclohexyl}phosphoryl)propanoic acid](/img/structure/B11105273.png)
![2-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B11105274.png)
![N,N'-[(3,4-Dimethoxyphenyl)methylene]bis(3-phenylpropanamide)](/img/structure/B11105282.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B11105291.png)


![Ethyl 4-({[2-({[4-(ethoxycarbonyl)anilino]carbonyl}oxy)-3,3,3-trifluoro-1,1,2-tris(trifluoromethyl)propoxy]carbonyl}amino)benzoate](/img/structure/B11105302.png)
![2,4,5-trichloro-6-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]pyridine-3-carbonitrile](/img/structure/B11105306.png)
![methyl 4-({[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B11105321.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B11105329.png)
